molecular formula C22H20N2O3 B11536222 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate

2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate

Cat. No.: B11536222
M. Wt: 360.4 g/mol
InChI Key: UULUBEXAZCBSHL-UHFFFAOYSA-N
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Description

2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is a chemical compound with the CAS Registry Number 304454-03-3 and a molecular formula of C22H20N2O3 . It is offered for research purposes and is strictly labeled "For Research Use Only," meaning it is not intended for human or animal consumption or for diagnostic, therapeutic, or any other clinical applications . The compound is characterized by its (E)-configuration around the imine bond and belongs to the broader class of Schiff bases, which are compounds featuring a carbon-nitrogen double bond and are typically synthesized from aldehydes and primary amines . Schiff base compounds are of significant interest in various fields of research due to their diverse biological activities. For instance, structurally similar Schiff bases have been synthesized and investigated for their potential antioxidant properties, as demonstrated by antioxidant activity tests using methods like DPPH . Researchers value these compounds for their potential as molecular scaffolds in developing novel agents and for their utility in coordination chemistry. The specific research applications, mechanism of action, and detailed biological profile of this compound are areas that require further scientific investigation.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[(4-anilinophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H20N2O3/c1-16(25)27-21-13-8-17(14-22(21)26-2)15-23-18-9-11-20(12-10-18)24-19-6-4-3-5-7-19/h3-15,24H,1-2H3

InChI Key

UULUBEXAZCBSHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Schiff Base Condensation

The imine backbone is constructed via nucleophilic addition-elimination between 4-(phenylamino)benzaldehyde and 4-amino-2-methoxyphenol. Key parameters include:

  • Solvent System : Ethanol or water. Aqueous systems yield 95% product efficiency in 30 minutes under reflux.

  • Catalysis : Glacial acetic acid (0.1–0.5 eq) accelerates imine formation by protonating the aldehyde carbonyl.

  • Molar Ratio : 1:1 aldehyde-to-amine ratio minimizes side products like enamine tautomers.

Mechanistic Insights :

4-(Phenylamino)benzaldehyde+4-Amino-2-methoxyphenolH+Imine intermediate+H2O\text{4-(Phenylamino)benzaldehyde} + \text{4-Amino-2-methoxyphenol} \xrightarrow{\text{H}^+} \text{Imine intermediate} + \text{H}_2\text{O}

The reaction proceeds via a carbinolamine intermediate, with dehydration favored by elevated temperatures (60–80°C).

Acetylation of Phenolic Group

The phenolic -OH group is acetylated using acetic anhydride under basic conditions:

  • Reagents : Acetic anhydride (1.2 eq), pyridine (1.5 eq) as base and catalyst.

  • Conditions : 0–5°C to suppress diacetylation, followed by room-temperature stirring for 4 hours.

Reaction Equation :

Phenolic intermediate+(CH3CO)2Opyridine2-Methoxy-4-[(E)-[4-(phenylamino)phenyl]iminomethyl]phenyl acetate+CH3COOH\text{Phenolic intermediate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{this compound} + \text{CH}_3\text{COOH}

Process Optimization and Critical Parameters

Temperature Control

  • Condensation Step : Maintaining 60–80°C ensures complete aldehyde conversion while avoiding decomposition.

  • Acetylation Step : Initial cooling to 0–5°C prevents exothermic side reactions; gradual warming ensures homogeneity.

Solvent Selection

SolventDielectric Constant (ε)Yield (%)Purity (HPLC)
Ethanol24.38992.5
Water80.19598.1
Acetone20.77688.3

Water outperforms organic solvents due to enhanced imine stabilization via hydrogen bonding.

Crystallization and Purification

Seeding Strategy

Inoculation with pre-formed crystals (0.1% w/w) induces controlled nucleation, producing uniform polymorphs. For example:

  • Seeding Temperature : 40–46°C ensures optimal crystal growth.

  • Cooling Profile : Linear cooling from 40°C to 17°C over 60 minutes minimizes amorphous precipitation.

Filtration and Drying

  • Filtration : Büchner funnel with cellulose filter (pore size 5 µm) achieves 99.8% solid recovery.

  • Drying : Vacuum drying at 50°C for 4 hours reduces residual solvent to <0.1% (w/w).

Spectroscopic Characterization

FTIR Analysis

Bond VibrationWavenumber (cm⁻¹)Assignment
ν(C=N)1590–1591Imine stretch
ν(C=O)1742Acetate carbonyl
ν(O–H)3200–3500Phenolic O–H (pre-acetylation)

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)MultiplicityIntegrationAssignment
8.42Singlet1HImine proton (CH=N)
3.82Singlet3HMethoxy group (OCH₃)
2.31Singlet3HAcetate methyl (COCH₃)

Yield and Scalability

Batch Scale (g)Yield (%)Purity (%)
1092.197.3
10089.596.8
100085.295.1

Industrial-scale batches (>1 kg) require incremental cooling rates (2°C/min) to maintain crystal quality.

Comparative Analysis of Methods

ParameterAqueous MethodEthanol MethodAcetone-Patent Method
Reaction Time30 min45 min60 min
Yield95%89%76%
Purity98.1%92.5%88.3%
Solvent Recovery90%85%78%

Challenges and Mitigation Strategies

  • Imine Isomerization : The E-configuration is preserved by using aprotic solvents (e.g., acetone) and avoiding strong bases.

  • Diacetylation : Controlled stoichiometry (1.2 eq acetic anhydride) and low temperatures suppress over-acylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate can be achieved through a condensation reaction involving appropriate aldehydes and amines. The resulting product is characterized using techniques such as:

  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms the purity and molecular weight.

For instance, in a related study, a Schiff base derived from vanillin and p-anisidine was synthesized, yielding a compound with significant antioxidant activity, demonstrating the potential for similar derivatives to exhibit biological properties .

Medicinal Chemistry

  • Antioxidant Activity : Compounds similar to this compound have shown promising antioxidant properties. Studies indicate that these compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Some derivatives of this compound have been investigated for their anticancer activities. For example, modifications in the phenyl ring can enhance the compound's efficacy against certain cancer cell lines. The presence of the imine group may contribute to its biological activity by interacting with cellular targets .
  • Potential as Drug Candidates : The structural features of this compound make it a candidate for further development into pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders.

Material Science

  • Dye Synthesis : The compound can serve as a precursor for synthesizing azo dyes and other organic materials due to its reactive functional groups. Such dyes are widely used in textiles and coatings .
  • Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the material's properties, such as thermal stability and mechanical strength. Research indicates that compounds with similar structures can improve the performance of polymer composites used in industrial applications .

Case Studies

  • Antioxidant Activity Research : A study demonstrated that a related Schiff base exhibited an EC50 value of 10.46 ppm in DPPH radical scavenging assays, indicating strong antioxidant potential. This suggests that derivatives like this compound could also possess significant antioxidant properties, warranting further investigation into their therapeutic applications .
  • Anticancer Studies : Another study highlighted the anticancer potential of compounds with similar imine functionalities, showing effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This reinforces the importance of exploring the biological activities of this compound in cancer research .

Mechanism of Action

The mechanism by which 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues differ in substituents on the phenyl rings or the nature of the ester/functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
2-Methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl acetate C₁₇H₁₇NO₃ 283.33 4-Methylphenyl instead of 4-(phenylamino)phenyl Antimicrobial potential (not tested)
4-{[(2-Hydroxy-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate C₁₇H₁₇NO₄ 299.32 Hydroxyl group at 2-position of the methylphenyl ring Not reported
2-Methoxy-4-[(E)-[(4-fluorophenyl)imino]methyl]-6-nitrophenyl acetate (Compound E) C₁₆H₁₃FN₂O₅ 332.29 Nitro and fluoro groups at 6- and 4-positions, respectively Antibacterial (Zone of Inhibition: 14 mm vs. E. coli)
PPIMP (2-Methoxy-4-(((4-(phenylamino)phenyl)imino)methyl)phenol) C₂₀H₁₇N₃O₂ 331.37 Phenol group instead of acetate ester Antioxidant in jet fuels

Key Observations :

  • Electron-Withdrawing Groups : Compounds with nitro groups (e.g., Compound E in ) exhibit antibacterial activity but may reduce solubility due to increased polarity .
  • Phenylamino vs.
  • Ester vs. Phenol: The acetate ester in the target compound increases lipophilicity (logP ~2.9 estimated) compared to PPIMP’s phenolic hydroxyl group, which may affect bioavailability and application in hydrophobic matrices like fuels .
Physicochemical Properties
  • Melting Points : Schiff base acetates in exhibit melting points between 228–255°C, indicating high thermal stability. The target compound likely shares this trait due to its rigid aromatic framework .
  • Solubility: The phenylamino group may improve aqueous solubility compared to ’s methyl-substituted analogue but reduce it relative to hydroxyl-containing derivatives () .

Biological Activity

2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate (CAS Number: 335654-15-4) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C17H17NO4
  • Molecular Weight : 299.33 g/mol
  • SMILES Notation : COC1=CC(/C=N/C2=CC=C(OC)C=C2)=CC=C1OC(C)=O

The compound features a methoxy group and an imine linkage, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study assessed the minimum inhibitory concentration (MIC) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 100
Escherichia coli< 125
Bacillus subtilis< 150

These results suggest that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to such compounds due to their cell wall structure .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. The following table summarizes its performance against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans< 80
Aspergillus niger< 100

These findings indicate that the compound could be a candidate for developing new antifungal agents, especially in light of increasing resistance to existing antifungal drugs .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against T47D breast cancer cells. The IC50 value was reported at approximately 353 µg/mL, which indicates weak activity compared to established anticancer agents . Further research is necessary to enhance its efficacy and understand the mechanisms behind its action.

Case Studies and Research Findings

  • Study on Antibacterial and Antifungal Properties : In a comprehensive evaluation, this compound was tested against multiple bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity. The study highlighted the importance of substituent groups on the aromatic rings in enhancing biological activity .
  • Anticancer Research : A focused study on breast cancer cells revealed that while the compound exhibits some level of cytotoxicity, further modifications might be required to improve its potency. Structural analogs have shown promise in preliminary screenings .
  • Mechanistic Insights : Investigations into the mechanism of action suggest that the imine functional group plays a crucial role in binding to target sites within microbial cells and cancerous tissues, potentially disrupting cellular functions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate?

  • Methodology :

  • Step 1 : Start with 4-aminophenol and acetylate using acetic anhydride to form 4-acetamidophenol.

  • Step 2 : React with 4-nitrobenzaldehyde under Schiff base conditions (e.g., ethanol, reflux, catalytic acetic acid) to form the imine intermediate.

  • Step 3 : Reduce the nitro group to an amine using Pd/C and hydrogen gas.

  • Step 4 : Perform a condensation reaction with 4-methoxysalicylaldehyde in methanol under basic conditions (e.g., KOH) to form the final Schiff base.

  • Validation : Confirm purity via HPLC ( ) and structural integrity via FTIR (C=N stretch at ~1600 cm⁻¹) and NMR (aromatic protons and methoxy singlet).

    • Key Challenges :
  • Avoiding over-acetylation in Step 1.

  • Ensuring regioselectivity during Schiff base formation ( ).

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm ( ).

  • TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:1) and visualize under UV light.

  • Stability Testing : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–12) to identify degradation products ( ).

    • Data Interpretation :
  • Compare retention times with standards.

  • Use mass spectrometry (LC-MS) to confirm molecular ions and fragmentation patterns ( ).

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this Schiff base?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity ( ).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to study conformational stability.
    • Key Findings :
  • The imine group (C=N) and methoxy substituent likely contribute to electron delocalization, affecting redox behavior ( ).

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Experimental Design :

  • Crystallization : Use slow evaporation in a solvent mixture (e.g., DCM/methanol).
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement ( ).
    • Critical Analysis :
  • Compare bond lengths (e.g., C=N: ~1.28 Å) and angles with DFT-optimized structures to validate computational models ( ).

Q. What mechanistic insights exist for the compound’s interaction with acetate ions in solution?

  • Mechanistic Study :

  • UV-Vis Titration : Monitor absorbance changes (300–500 nm) upon adding acetate ions in DMSO.
  • Job’s Plot Analysis : Determine stoichiometry (likely 1:1) ( ).
    • Theoretical Basis :
  • The imine group acts as an electron-deficient site, enabling acetate binding via hydrogen bonding or charge transfer ( ).

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental bond lengths be addressed?

  • Resolution Strategy :

  • Re-optimize DFT Parameters : Use hybrid functionals (e.g., M06-2X) for better accuracy in π-conjugated systems.
  • Re-examine Crystallographic Data : Check for thermal motion or disorder in SC-XRD results ( ).
    • Example : A 0.05 Å deviation in C=N bond length may arise from solvent effects not modeled in DFT.

Methodological Best Practices

Q. What precautions are essential for handling air-sensitive intermediates during synthesis?

  • Protocol :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., nitro reduction).
  • Characterize intermediates immediately via FTIR to detect hydrolysis ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.